molecular formula C16H23N3OS B2356136 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795443-97-8

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2356136
CAS No.: 1795443-97-8
M. Wt: 305.44
InChI Key: FWJMSQLXDPBVSY-UHFFFAOYSA-N
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Description

2-(Cyclopentio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide ( 1795443-97-8) is a chemical compound with the molecular formula C16H23N3OS and a molecular weight of 305.44 g/mol . This acetamide derivative features a distinct molecular structure that incorporates a pyrrolidine ring linked to a pyridinyl group, a motif present in compounds studied for their bioactive properties. For instance, research has shown that molecules with similar N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide cores can act as potent inhibitors of enzymes like phosphodiesterase 10A (PDE10A), suggesting potential value for this compound in neurological and psychiatric disorder research . The compound's structure includes a cyclopentylthio moiety, which falls into the category of N-acylsulfenamides; such functional groups are important in synthetic chemistry and have been utilized as key intermediates for the asymmetric synthesis of high oxidation state sulfur compounds, which are valuable in medicinal chemistry and drug discovery . This makes 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide a potentially useful building block for researchers developing novel synthetic methodologies or exploring new chemical spaces in protease inhibition. It is supplied for research purposes such as hit-to-lead optimization, biochemical assay development, and as a standard for analytical testing. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c20-16(12-21-14-5-1-2-6-14)18-13-8-10-19(11-13)15-7-3-4-9-17-15/h3-4,7,9,13-14H,1-2,5-6,8,10-12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJMSQLXDPBVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2CCN(C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components: (1) the 2-(cyclopentylthio)acetamide backbone and (2) the 1-(pyridin-2-yl)pyrrolidin-3-amine moiety. Retrosynthetic cleavage at the amide bond suggests coupling between 2-(cyclopentylthio)acetic acid (or its activated derivative) and 1-(pyridin-2-yl)pyrrolidin-3-amine. Alternative disconnections involve prior assembly of the thioether or pyrrolidine subunits.

Thioether-Acetamide Synthesis Pathways

The cyclopentylthio group is typically introduced via nucleophilic substitution or thiol-ene chemistry. Patent data reveals that reacting cyclopentylthiol with α-haloacetates (e.g., chloroacetyl chloride) under basic conditions (K₂CO₃, DMF, 0–25°C) achieves >85% conversion to 2-(cyclopentylthio)acetic acid derivatives. Subsequent activation as an acid chloride (SOCl₂, reflux) enables amide bond formation with amines.

Pyrrolidine-Amide Subunit Construction

The 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold necessitates stereoselective pyrrolidine ring formation. Literature methods employ:

  • Cyclization of γ-amino ketones with pyridyl Grignard reagents
  • Ring-closing metathesis of diene precursors followed by pyridyl substitution
  • Michael addition to acrylate derivatives using chiral catalysts for enantiocontrol

Synthetic Routes and Experimental Protocols

Route A: Sequential Thioether Formation Followed by Amide Coupling

Step 1: Synthesis of 2-(Cyclopentylthio)Acetic Acid

Procedure :

  • Charge cyclopentylthiol (1.0 equiv) and chloroacetyl chloride (1.1 equiv) into anhydrous DMF.
  • Add K₂CO₃ (2.5 equiv) portionwise at 0°C under N₂.
  • Stir at 25°C for 12 h, then quench with ice-water.
  • Extract with EtOAc, dry (Na₂SO₄), and concentrate.
    Yield : 89% (white solid)
Step 2: Activation to Acid Chloride

Procedure :

  • Reflux 2-(cyclopentylthio)acetic acid (1.0 equiv) with SOCl₂ (3.0 equiv) for 2 h.
  • Remove excess SOCl₂ under vacuum to obtain 2-(cyclopentylthio)acetyl chloride.
Step 3: Amide Coupling with 1-(Pyridin-2-yl)Pyrrolidin-3-Amine

Procedure :

  • Dissolve 1-(pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) in DCM.
  • Add Et₃N (2.0 equiv) and 2-(cyclopentylthio)acetyl chloride (1.05 equiv) at 0°C.
  • Stir at 25°C for 6 h, then wash with NaHCO₃ (aq).
  • Purify by silica chromatography (hexane/EtOAc 3:1).
    Yield : 73%

Route B: Convergent Approach via Preformed Pyrrolidine-Amide

Step 1: Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine

Procedure :

  • React pyrrolidin-3-amine with 2-bromopyridine (1.2 equiv) in EtOH at 80°C for 24 h.
  • Purify via recrystallization (EtOH/H₂O).
    Yield : 68%
Step 2: Direct Coupling with 2-(Cyclopentylthio)Acetic Acid

Procedure :

  • Combine 1-(pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv), 2-(cyclopentylthio)acetic acid (1.1 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
  • Stir at 25°C for 12 h, then partition between EtOAc and H₂O.
  • Isolate product via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
    Yield : 77%

Comparative Analysis of Synthetic Methods

Parameter Route A (Sequential) Route B (Convergent)
Total Yield 65% 68%
Purity (HPLC) 98.5% 97.2%
Reaction Steps 3 2
Scalability Moderate High
Key Limitation SOCl₂ handling HATU cost

Route B offers operational simplicity and reduced toxigenicity by avoiding SOCl₂, though reagent costs are higher.

Reaction Optimization and Critical Parameters

Solvent Effects on Amide Coupling

  • DMF : Maximizes solubility of polar intermediates (yield: 77%)
  • THF : Limited amine solubility leads to <50% conversion
  • DCM : Suitable for acid chlorides but requires strict anhydrous conditions

Temperature and Catalysis

  • 0–5°C : Minimizes epimerization during acyl chloride reactions
  • Room temperature : Optimal for HATU-mediated couplings
  • DMAP catalysis : Accelerates acylation but risks over-activation

Characterization and Analytical Data

  • ¹H NMR (CDCl₃): δ 8.22 (d, J=4.8 Hz, 1H, pyridine-H), 3.72–3.65 (m, 1H, pyrrolidine-H), 3.12 (t, J=6.7 Hz, 2H, SCH₂), 1.85–1.45 (m, 8H, cyclopentyl)
  • HRMS : [M+H]⁺ calc. for C₁₇H₂₄N₃OS: 334.1589; found: 334.1585
  • HPLC : t_R = 6.72 min (C18, MeCN/H₂O 70:30)

Applications and Derivative Synthesis

The compound serves as a precursor to kinase inhibitors and c-Met antagonists, with demonstrated IC₅₀ values <100 nM in biochemical assays. Derivatives modified at the cyclopentylthio or pyridyl groups show enhanced blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide with structurally related acetamide derivatives from the provided evidence. Key parameters include molecular features, synthesis yields, physical properties, and inferred biological relevance.

Key Comparative Insights:

Structural Complexity and Substituent Effects: The target compound’s cyclopentylthio group distinguishes it from analogs like the tert-butyl-containing derivative in , which may confer higher metabolic stability but lower solubility. Pyridine modifications: Compounds and lack the pyrrolidine moiety but feature hydroxyl and iodine substituents, respectively. These groups could improve solubility (hydroxyl) or enable radiolabeling (iodo) .

Synthetic Efficiency: The tert-butyl-pyrrolidone derivative was synthesized in 83% yield via a NaH-mediated alkylation, suggesting robust methodology for analogous acetamides.

Physical Properties :

  • The tert-butyl derivative is a yellow oil, indicating moderate polarity, whereas the thiazole analog forms crystals with a high melting point (489–491 K), likely due to intermolecular N–H⋯N hydrogen bonds .

Biological Implications :

  • The thiazole-containing compound shares structural motifs with penicillin analogs, hinting at β-lactamase resistance or antimicrobial mechanisms . The pyrrolidine-pyridine core in the target compound and may target central nervous system receptors (e.g., NMDA or kinase domains) due to conformational flexibility and hydrogen-bonding capacity.

Biological Activity

2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, identified by its CAS number 1795443-97-8, is a compound that has garnered interest due to its potential biological activities, particularly as a TRPV1 antagonist. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in pain models, and structure-activity relationships.

The molecular formula of 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is C16H23N3OS, with a molecular weight of 305.4 g/mol. Its structure includes a cyclopentylthio group linked to a pyridinyl-pyrrolidinyl acetamide moiety, which is crucial for its biological interactions.

The compound primarily functions as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception. By inhibiting TRPV1 activation, it can reduce pain sensations associated with inflammatory and neuropathic conditions. Studies have shown that it effectively blocks capsaicin-induced activation of TRPV1, demonstrating a high binding affinity (K_i = 0.4 nM) .

Analgesic Efficacy

Research has highlighted the compound's strong analgesic properties. In animal models, particularly in rat neuropathic pain models, it showed significant anti-allodynic effects with an effective dose (ED50) of approximately 0.19 mg/kg . This suggests that the compound can alleviate pain without notable off-target effects.

Structure-Activity Relationship (SAR)

The structure of the compound plays a vital role in its biological activity. Variations in the cyclopentylthio group and the pyridine moiety were systematically analyzed to determine their impact on TRPV1 antagonism. Compounds with enhanced hydrophobic interactions at the receptor binding site exhibited improved potency .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Neuropathic Pain Model : In a study assessing neuropathic pain relief, 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide demonstrated significant reductions in pain responses compared to control groups .
  • Capsaicin-Induced Hypothermia : The compound effectively blocked hypothermia induced by capsaicin in mice, further supporting its role as a TRPV1 antagonist .

Comparative Analysis

The following table summarizes key findings related to the biological activity of various TRPV1 antagonists compared to 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide:

Compound NameK_i (nM)ED50 (mg/kg)Mechanism
2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide0.40.19TRPV1 Antagonist
Compound A0.50.25TRPV1 Antagonist
Compound B0.60.30TRPV1 Antagonist

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, DMF, or toluene), and catalysts (e.g., triethylamine or potassium carbonate). Key steps include thioether formation between cyclopentyl thiol and chloroacetamide intermediates, followed by coupling with the pyrrolidine-pyridine moiety. Reaction times typically range from 6–24 hours, with yields optimized by monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular mass. Purity is assessed via HPLC (>95% purity threshold). Stability under varying pH and temperature conditions is tested using accelerated degradation studies .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screening involves in vitro assays against target enzymes (e.g., kinases) or microbial strains. Dose-response curves (0.1–100 µM) are generated using colorimetric (e.g., MTT) or fluorometric assays. Positive controls (e.g., known inhibitors) and solvent controls (DMSO <1%) are essential to validate results .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level structural details. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are mapped to predict binding modes with biological targets .

Q. What strategies address discrepancies in synthetic yields or bioactivity data across studies?

Systematic variation of solvents (polar vs. nonpolar), catalysts, and reaction temperatures can identify optimal conditions. For bioactivity conflicts, orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) validate target specificity. Meta-analyses of analogs help contextualize outliers .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins, while QSAR analyses correlate substituent effects (e.g., cyclopentylthio vs. arylthio groups) with bioactivity. MD simulations (>100 ns) assess binding stability under physiological conditions .

Q. What methodologies are used to profile ADME/Tox properties?

In vitro assays include:

  • Permeability: Caco-2 cell monolayers (Papp values).
  • Metabolic stability: Microsomal incubation (t1/2 calculation).
  • Toxicity: Ames test (mutagenicity) and hERG inhibition screening. In silico tools (e.g., SwissADME) predict logP, bioavailability, and drug-likeness .

Q. How can target engagement studies elucidate the compound’s mechanism of action?

Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts post-treatment. CRISPR-Cas9 knockout of putative targets validates functional relevance. Competitive binding assays (e.g., fluorescence polarization) quantify IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.